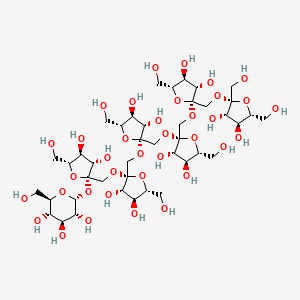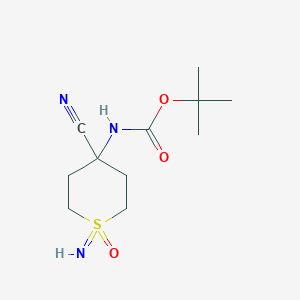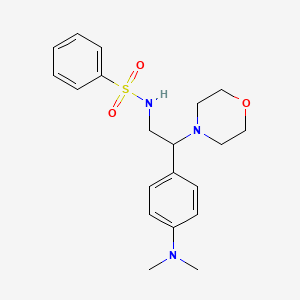
Fructoheptasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructoheptasaccharide belongs to fructooligosaccharides (FOS) with a degree of polymerization (DP=7) .
Synthesis Analysis
The synthesis of Fructoheptasaccharide and similar compounds involves complex chemical reactions. The process of synthesis analysis and pathway design has been transformed from a complex problem to a regular process of structural simplification . The retrosynthetic analysis is a common strategy to design a synthesis .Molecular Structure Analysis
The molecular structure of Fructoheptasaccharide can be determined using techniques such as X-ray crystallography and electron diffraction . These techniques can provide detailed information about the three-dimensional molecular structure of the compound .Chemical Reactions Analysis
The analysis of chemical reactions involving Fructoheptasaccharide would involve understanding the fundamentals of volumetric chemical analysis, acid/base equilibria, and titrations . The principles of chemical reactor analysis would also be relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of Fructoheptasaccharide can be analyzed using various techniques. These properties are important as they provide detailed information about the compound .Scientific Research Applications
- There, it serves as a substrate for gut microbiota, leading to the production of short-chain fatty acids (SCFAs) and lactic acid. These SCFAs play a crucial role in maintaining gut health .
- Research suggests that 1-Kestoheptaose exhibits antidepressant effects. When combined with various antidepressants, it shows specific therapeutic efficacy across different forms of depression .
- 1-Kestoheptaose holds promise in mitigating Alzheimer’s disease. Its neuroprotective properties may help prevent or slow down cognitive decline .
- Angiogenesis is the process of forming new blood vessels1-Kestoheptaose has been investigated for its potential to stimulate angiogenesis, which is crucial for tissue repair and wound healing .
- Some studies suggest that 1-Kestoheptaose may have anti-osteoporotic properties. It could contribute to bone health by enhancing bone formation or inhibiting bone resorption .
- 1-Kestoheptaose impacts the cardiovascular system and immune response. Further research is needed to fully understand its mechanisms and clinical applications .
Gastrointestinal Health and Prebiotic Effects
Antidepressant Properties
Alzheimer’s Disease Mitigation
Angiogenesis Stimulation
Anti-Osteoporotic Effects
Cardiovascular and Immune System Effects
For additional context, you can find 1-Kestoheptaose available from manufacturers such as BioCrick and Biosynth . Its chemical properties include a molecular formula of C42H72O36 and a molecular weight of 1153.0 g/mol . It is soluble in various solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound’s 3D structure is intricate, consisting of multiple fructose units linked together .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Kestoheptaose, also known as Fructoheptasaccharide, primarily targets the gut microbiota . It is a prebiotic oligosaccharide, which means it serves as a food source for beneficial gut bacteria, promoting their growth and activity .
Mode of Action
The interaction of 1-Kestoheptaose with its targets involves modulation of the gut microbiota. By serving as a food source for beneficial bacteria, 1-Kestoheptaose helps to maintain a healthy balance of gut bacteria. This can lead to improved digestive health and enhanced immune function .
Biochemical Pathways
1-Kestoheptaose affects the biochemical pathways associated with gut microbiota. The beneficial bacteria in the gut, when fed with 1-Kestoheptaose, can produce short-chain fatty acids (SCFAs) and other metabolites that have various effects on the host’s health . These effects include modulation of the immune system, improvement of the gut barrier function, and potential influence on energy metabolism .
Pharmacokinetics
The pharmacokinetics of 1-Kestoheptaose, like other prebiotic oligosaccharides, involves its transit through the upper gastrointestinal tract without being digested. It reaches the colon where it is fermented by the gut microbiota
Result of Action
The molecular and cellular effects of 1-Kestoheptaose’s action primarily involve the modulation of gut microbiota and the resulting changes in the host’s health. By promoting the growth and activity of beneficial bacteria, 1-Kestoheptaose can improve digestive health, enhance immune function, and potentially help prevent chronic diseases .
Action Environment
The action, efficacy, and stability of 1-Kestoheptaose can be influenced by various environmental factors. These include the composition of the individual’s diet, the existing balance of gut microbiota, and potentially other lifestyle factors. More research is needed to fully understand how these and other environmental factors influence the action of 1-kestoheptaose .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-14-21(51)28(58)29(59)36(71-14)78-42(35(65)27(57)20(7-49)77-42)13-70-41(34(64)26(56)19(6-48)76-41)12-69-40(33(63)25(55)18(5-47)75-40)11-68-39(32(62)24(54)17(4-46)74-39)10-67-38(31(61)23(53)16(3-45)73-38)9-66-37(8-50)30(60)22(52)15(2-44)72-37/h14-36,43-65H,1-13H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFLBDDUFAPAQ-LYUODHIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Kestoheptaose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2715072.png)
![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)
![1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine](/img/structure/B2715078.png)
![N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2715079.png)


![1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2715083.png)
![1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2715084.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715090.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2715094.png)